Nilestriol: A Technical Deep Dive into a Synthetic Estriol Derivative
Nilestriol: A Technical Deep Dive into a Synthetic Estriol Derivative
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nilestriol, a synthetic derivative of estriol, is a potent, long-acting estrogen that has been utilized in hormone replacement therapy for the management of menopausal symptoms and the prevention of postmenopausal osteoporosis. This technical guide provides a comprehensive overview of Nilestriol, including its chemical properties, synthesis, mechanism of action, and pharmacological profile. Detailed summaries of quantitative data, experimental protocols, and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Nilestriol, also known as nylestriol or ethinylestriol cyclopentyl ether (EE3CPE), is a synthetic estrogen derived from estriol. Its chemical structure is characterized by the addition of an ethinyl group at the C17α position and a cyclopentyl ether at the C3 position of the estriol backbone. These modifications result in a compound with a prolonged half-life and increased potency compared to its parent compound, estriol. This guide will delve into the technical aspects of Nilestriol, providing a detailed resource for the scientific community.
Chemical Properties and Synthesis
Nilestriol is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C25H32O3 |
| Molar Mass | 380.52 g/mol |
| CAS Number | 39791-20-3 |
| IUPAC Name | (8R,9S,13S,14S,16R,17R)-3-(Cyclopentyloxy)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
Synthesis of Nilestriol from Estriol:
The synthesis of Nilestriol from estriol involves a two-step process:
-
Ethinylation of Estriol: Estriol is first reacted with a source of acetylene, such as lithium acetylide, in a suitable solvent. This reaction introduces the ethinyl group at the C17α position of the steroid nucleus.
-
Etherification of the 3-hydroxyl group: The resulting 17α-ethinylestriol is then reacted with cyclopentyl bromide in the presence of a base, such as potassium carbonate, to form the 3-cyclopentyl ether.
A detailed experimental protocol for a similar synthesis is outlined in the "Experimental Protocols" section.
Mechanism of Action
Nilestriol exerts its biological effects by acting as an agonist for estrogen receptors (ERs), primarily ERα and ERβ.[1] The binding of Nilestriol to these receptors initiates a cascade of molecular events that ultimately modulate the transcription of target genes.
Estrogen Receptor Signaling Pathway
The binding of Nilestriol to ERα or ERβ induces a conformational change in the receptor, leading to its dimerization. The dimer then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the basal transcription machinery, leading to the initiation of gene transcription. The downstream effects of this signaling pathway are tissue-specific and are responsible for the various physiological effects of estrogens.
Pharmacological Profile
Pharmacodynamics: Estrogen Receptor Binding Affinity
While specific quantitative binding affinity data for Nilestriol is limited in publicly available literature, its activity as a potent estrogen suggests a high affinity for both ERα and ERβ. The relative binding affinities (RBA) of its parent compound, estriol, and the potent synthetic estrogen, ethinylestradiol, can provide an estimate of its expected receptor interaction.
| Compound | ERα RBA (%) | ERβ RBA (%) |
| Estradiol (E2) | 100 | 100 |
| Estriol (E3) | 14 | 21 |
| Ethinylestradiol (EE2) | 121 | 103 |
Data compiled from various sources. RBA is relative to Estradiol.
Pharmacokinetics
General Pharmacokinetic Parameters of Oral Estrogens:
| Parameter | Estradiol | Estriol |
| Oral Bioavailability | ~5% | Low |
| Half-life (t½) | 1-2 hours (oral) | 0.5-1 hour (oral) |
| Cmax | Variable | Variable |
| Tmax | Variable | Variable |
Note: These are general values and can vary significantly based on formulation and individual patient factors.
Metabolism:
Estrogens are primarily metabolized in the liver through hydroxylation and subsequent conjugation with sulfate and glucuronic acid. One of the identified metabolites of estriol is 16α-hydroxy-estrone.[2] The cyclopentyl ether moiety in Nilestriol is expected to undergo hydrolysis to release the active metabolite, ethinylestriol.
Clinical Efficacy and Experimental Data
Nilestriol has been investigated for its efficacy in treating menopausal symptoms and preventing postmenopausal osteoporosis.
Management of Menopausal Symptoms
A prospective clinical study evaluated the effect of Nilestriol on menopausal symptoms using the Kupperman Index, a scoring system for 11 common menopausal symptoms.
Kupperman Index Scores in Postmenopausal Women Treated with Nilestriol:
| Treatment Group | Baseline Score (Mean) | Score after 3 Months (Mean) |
| Nilestriol 2 mg / 2 weeks | Not Reported | Significant Decrease (p < 0.05) |
| Nilestriol 1 mg / 2 weeks | Not Reported | Significant Decrease (p < 0.05) |
| Placebo | Not Reported | No Significant Change |
Data from a prospective study on nylestriol replacement therapy.[3]
Prevention of Postmenopausal Osteoporosis
The effect of Nilestriol on bone mineral density (BMD) and bone turnover markers has been assessed in postmenopausal women.
Effect of Nilestriol on Bone Turnover Markers:
| Marker | Nilestriol Treatment (Group A & B) | Placebo (Group C) |
| Serum Alkaline Phosphatase | Significant Decrease (p < 0.05) | No Significant Change |
| Urine Calcium/Creatinine Ratio | Significant Decrease (p < 0.05) | No Significant Change |
| Urine Hydroxyproline/Creatinine Ratio | Significant Decrease (p < 0.05) | No Significant Change |
Data from a prospective study on nylestriol replacement therapy.[3]
Effect of Nilestriol on Bone Mineral Density:
| Site | Nilestriol Treatment (Group A & B) | Placebo (Group C) |
| Distal Forearm Bone Mineral Content | Unchanged (p > 0.05) | Significant Decrease (p < 0.01) |
| Proximal Forearm Bone Mineral Content | Unchanged (p > 0.05) | Significant Decrease (p < 0.01) |
Data from a prospective study on nylestriol replacement therapy.
Experimental Protocols
In Vitro Estrogen Receptor Competitive Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound like Nilestriol to estrogen receptors.
Methodology:
-
Preparation of Reagents:
-
Recombinant human ERα and ERβ are diluted in an appropriate assay buffer (e.g., Tris-HCl with DTT and glycerol).
-
A radiolabeled estrogen, typically [3H]17β-estradiol, is used as the tracer.
-
A series of dilutions of the test compound (Nilestriol) and a non-labeled competitor (e.g., diethylstilbestrol for non-specific binding) are prepared.
-
-
Incubation: The ER preparation, radiolabeled estrogen, and varying concentrations of the test compound are incubated together to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Several methods can be used to separate the receptor-bound radioligand from the unbound fraction, including gel filtration chromatography, dextran-coated charcoal adsorption, or hydroxylapatite precipitation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated using non-linear regression analysis.
Clinical Trial Protocol for Postmenopausal Osteoporosis
This section outlines a generalized protocol for a clinical trial investigating the effect of Nilestriol on bone mineral density in postmenopausal women.
Methodology:
-
Patient Recruitment: Postmenopausal women meeting specific inclusion criteria (e.g., age, time since menopause, baseline BMD) and not meeting exclusion criteria (e.g., contraindications to estrogen therapy) are recruited for the study.
-
Baseline Assessment: At the beginning of the trial, baseline data are collected, including:
-
Bone Mineral Density (BMD) measurements of the lumbar spine and hip using dual-energy X-ray absorptiometry (DXA).
-
Serum and urine levels of bone turnover markers (e.g., alkaline phosphatase, N-telopeptide, C-telopeptide).
-
Assessment of menopausal symptoms using the Kupperman Index.
-
-
Randomization: Participants are randomly assigned to receive either Nilestriol at a specified dose and frequency or a matching placebo. Both groups may also receive calcium and vitamin D supplementation.
-
Treatment and Follow-up: Participants are followed for a predetermined period (e.g., 1-3 years), with regular follow-up visits to monitor for adverse events and adherence to treatment.
-
Endpoint Assessment: At the end of the study, the baseline assessments (BMD, bone turnover markers) are repeated.
-
Statistical Analysis: The changes in BMD and bone turnover markers between the treatment and placebo groups are statistically analyzed to determine the efficacy of Nilestriol.
Conclusion
Nilestriol is a synthetic estrogen with a long-acting profile, making it a convenient option for hormone replacement therapy. Its mechanism of action through estrogen receptor agonism leads to the effective management of menopausal symptoms and the prevention of bone loss in postmenopausal women. This technical guide has provided a detailed overview of the available scientific information on Nilestriol, highlighting the need for further research to fully elucidate its pharmacokinetic profile and comparative binding affinities. The provided experimental protocols and pathway diagrams offer a foundational resource for future investigations into this and similar synthetic estrogens.
